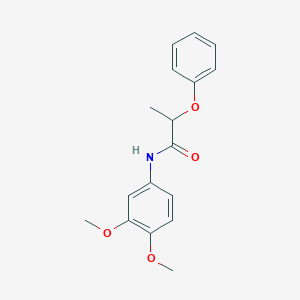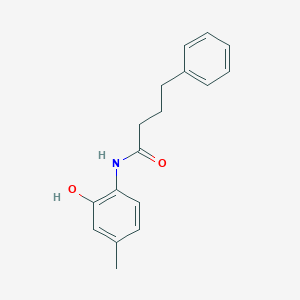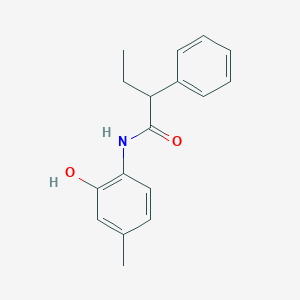![molecular formula C26H22N2O3 B290560 N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug design, and material sciences. N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide can induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. Additionally, N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has been shown to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity and inhibiting enzyme activity.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide has several advantages for use in lab experiments, including its high potency, low toxicity, and ease of synthesis. However, N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential to form insoluble aggregates in cell culture media.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide, including the development of more potent analogs, the investigation of its mechanism of action, and the evaluation of its potential applications in other fields, such as material sciences. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide in vivo, which will be critical for its eventual translation into clinical use.
In conclusion, N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug design, and material sciences. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo, but N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide represents a promising candidate for the development of new anticancer and antimicrobial agents.
Synthesis Methods
N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-naphthol to form the corresponding ester, which is subsequently hydrolyzed to form the carboxylic acid. The final step involves the reaction of the carboxylic acid with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine to form N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide.
properties
Molecular Formula |
C26H22N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide |
InChI |
InChI=1S/C26H22N2O3/c1-18-6-4-10-22(14-18)28-26(30)21-9-5-11-23(15-21)27-25(29)17-31-24-13-12-19-7-2-3-8-20(19)16-24/h2-16H,17H2,1H3,(H,27,29)(H,28,30) |
InChI Key |
ATITWCLGUKVMCD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)






![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)



![N-{2-methyl-5-[(2-phenylbutanoyl)amino]phenyl}-2-phenylbutanamide](/img/structure/B290499.png)
